3-propan-2-yl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]-2-azaspiro[3.4]oct-6-ene-2-carboxamide
Description
3-propan-2-yl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]-2-azaspiro[3.4]oct-6-ene-2-carboxamide is an intriguing organic compound. It belongs to the class of spiro compounds, characterized by a unique bicyclic structure that is fused at a single atom. This distinctive structural feature often imparts special chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Properties
IUPAC Name |
3-propan-2-yl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]-2-azaspiro[3.4]oct-6-ene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS/c1-11(2)13-16(6-4-5-7-16)10-19(13)15(20)18-12(3)14-17-8-9-21-14/h4-5,8-9,11-13H,6-7,10H2,1-3H3,(H,18,20)/t12-,13?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZACPJAQQFDLB-UEWDXFNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CC=CC2)CN1C(=O)NC(C)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=CS1)NC(=O)N2CC3(C2C(C)C)CC=CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-propan-2-yl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]-2-azaspiro[3.4]oct-6-ene-2-carboxamide typically involves a multi-step process. Starting from a suitable bicyclic precursor, the key steps might include the introduction of the thiazolyl moiety via a coupling reaction, followed by functional group modifications to introduce the isopropyl and carboxamide functionalities. The reaction conditions usually involve controlled temperature and pH to ensure the desired product formation.
Industrial Production Methods:
Industrial synthesis often scales up these methods using batch or continuous flow reactors, optimizing for yield and purity. Reaction conditions such as solvent selection, temperature control, and the use of catalysts are fine-tuned for efficiency. Standard purification techniques like crystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
The compound is likely to undergo various reactions, including:
Oxidation: Oxidizing agents may modify the thiazole ring or other reactive sites.
Reduction: Reduction might target the carboxamide or thiazole components.
Substitution: Substitution reactions can occur at the thiazole ring or the bicyclic structure.
Common Reagents and Conditions:
Oxidizing agents such as m-chloroperbenzoic acid for oxidation reactions.
Reducing agents like lithium aluminum hydride for reduction.
Electrophiles and nucleophiles for substitution reactions.
Major Products:
The major products depend on the specific reactions but generally include derivatives where key functional groups are modified. For example, oxidation could yield sulfoxides or sulfones, while reduction might produce amines.
Scientific Research Applications
Chemistry:
This compound serves as an intermediate in the synthesis of other complex molecules, offering a versatile scaffold for structural modifications.
Biology:
In biological studies, this compound could be investigated for its interactions with biomolecules, potentially serving as a ligand for receptors or enzymes.
Medicine:
Medical research might explore its potential as a pharmaceutical lead, examining its bioactivity, pharmacokinetics, and therapeutic applications.
Industry:
In industry, this compound could be a precursor for advanced materials or a component in specialty chemicals.
Mechanism of Action
The specific mechanism by which 3-propan-2-yl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]-2-azaspiro[3.4]oct-6-ene-2-carboxamide exerts its effects would depend on its application. Generally, it might interact with molecular targets such as receptors, enzymes, or nucleic acids, modulating their activity through binding or covalent modifications. The thiazole and spiro-structures could play crucial roles in these interactions, contributing to the compound's unique bioactivity.
Comparison with Similar Compounds
3-isopropyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]-2-azaspiro[3.4]oct-6-ene-2-carboxamide
3-propan-2-yl-N-[(1S)-1-(1,2-thiazol-2-yl)ethyl]-2-azaspiro[3.4]oct-6-ene-2-carboxamide
Uniqueness:
Compared to these similar compounds, 3-propan-2-yl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]-2-azaspiro[3.4]oct-6-ene-2-carboxamide might exhibit unique binding properties and chemical stability due to its specific structural arrangement. These features can affect its reactivity, specificity, and overall utility in various applications.
In sum, this compound is a multifaceted compound with diverse applications and intriguing properties. Whether in research or industry, its unique structure opens doors to numerous possibilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
